

# LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**LAS191954** is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). The PI3K $\delta$  signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of **LAS191954** as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

# Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110 $\delta$  isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.







PI3K $\delta$  is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3K $\delta$  is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3K $\delta$  is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3K $\delta$  for their activation and degranulation in response to allergens. By selectively inhibiting PI3K $\delta$ , **LAS191954** offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3K $\delta$  in the signaling pathways of key immune cells.





Click to download full resolution via product page

Caption: PI3K $\delta$  signaling in immune cells.



## Data Presentation: Potency and Selectivity of LAS191954

The efficacy and specificity of a chemical probe are paramount for its utility in research. **LAS191954** exhibits high potency against PI3K $\delta$  with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of LAS191954

| Target | Assay Type       | Cell Line/System   | IC50 (nM) |
|--------|------------------|--------------------|-----------|
| ΡΙ3Κδ  | Biochemical      | Recombinant enzyme | 2.6       |
| ΡΙ3Κδ  | Cellular (p-Akt) | Human PBMC         | 4.6       |
| ΡΙ3Κδ  | Cellular (p-Akt) | Human Whole Blood  | 47        |

Table 2: Selectivity of LAS191954 against other PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. Pl3Kδ |
|--------------|-----------|----------------------------|
| ΡΙ3Κα        | >10,000   | >3846                      |
| РІЗКβ        | 490       | 188                        |
| РІЗКу        | 260       | 100                        |

Table 3: In Vivo Efficacy of LAS191954

| Animal Model                                  | Species          | Endpoint                 | ID50 (mg/kg)  |
|-----------------------------------------------|------------------|--------------------------|---------------|
| Ovalbumin-induced airway eosinophilia         | Brown Norway Rat | Eosinophil count in BALF | 0.16 (b.i.d.) |
| Concanavalin A-<br>induced IL-2<br>production | Rat              | Serum IL-2 levels        | 0.13 (p.o.)   |



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of **LAS191954**.

### In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of **LAS191954** on B cell activation by measuring the expression of the early activation marker CD69.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-human IgD antibody (for B cell receptor cross-linking)
- Anti-human CD19 antibody (for B cell identification)
- Anti-human CD69 antibody (for activation marker staining)
- LAS191954 (dissolved in DMSO)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- 96-well U-bottom plates
- Flow cytometer

#### Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well plate.



- Prepare serial dilutions of **LAS191954** in complete RPMI-1640 medium. Add 50  $\mu$ L of the **LAS191954** dilutions or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
- Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 μL of the antibody solution to the wells to a final concentration of 10 μg/mL to stimulate B cell activation. For unstimulated controls, add 50 μL of medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- After incubation, harvest the cells and wash them with FACS buffer.
- Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.
- Calculate the IC50 value of LAS191954 by plotting the percentage of inhibition against the log concentration of the compound.



Click to download full resolution via product page

Caption: B Cell Activation Assay Workflow.

## In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats



This model is used to evaluate the anti-inflammatory effects of **LAS191954** in an allergic asthma-like condition.

#### Materials:

- Male Brown Norway rats (6-8 weeks old)
- Ovalbumin (OVA)
- Aluminum hydroxide (Al(OH)3) as an adjuvant
- Sterile saline
- LAS191954 formulation for oral administration
- Vehicle control for LAS191954
- · Nebulizer for aerosol challenge
- Equipment for bronchoalveolar lavage (BAL)
- Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

### Procedure:

- · Sensitization:
  - On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.
- Drug Administration:
  - From day 14 to day 21, administer LAS191954 or vehicle orally twice daily (b.i.d.).
- Aerosol Challenge:
  - On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.



- Bronchoalveolar Lavage (BAL):
  - On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.
- Cell Analysis:
  - Centrifuge the BAL fluid to pellet the cells.
  - Resuspend the cell pellet and determine the total cell count using a hemocytometer.
  - Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
- Data Analysis:
  - Calculate the total number of each cell type in the BAL fluid.
  - Compare the cell counts between the vehicle-treated and LAS191954-treated groups to determine the percentage of inhibition.
  - Calculate the ID50 value of LAS191954.





Click to download full resolution via product page

Caption: OVA-Induced Airway Inflammation Workflow.

## In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of **LAS191954** on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:



- Male rats (e.g., Sprague-Dawley, 200-250 g)
- Concanavalin A (ConA)
- Sterile saline
- LAS191954 formulation for oral administration
- Vehicle control for LAS191954
- Equipment for intravenous injection and blood collection
- ELISA kit for rat IL-2

### Procedure:

- Drug Administration:
  - Administer LAS191954 or vehicle orally to the rats.
- ConA Challenge:
  - o One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.
- Blood Collection:
  - Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.
- Serum Preparation:
  - Allow the blood to clot and then centrifuge to separate the serum.
- IL-2 Measurement:
  - Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis:



- Compare the serum IL-2 levels between the vehicle-treated and LAS191954-treated groups to determine the percentage of inhibition.
- o Calculate the ID50 value of LAS191954.



Click to download full resolution via product page

Caption: ConA-Induced IL-2 Production Workflow.

### Conclusion



**LAS191954** is a highly potent and selective PI3K $\delta$  inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3K $\delta$  in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of **LAS191954** in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

 To cite this document: BenchChem. [LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608471#las191954-as-a-tool-for-immunology-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com